2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 300574-38-3
VCID: VC16312949
InChI: InChI=1S/C17H18N2O2S/c18-15(20)14-12-9-5-2-6-10-13(12)22-17(14)19-16(21)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,18,20)(H,19,21)
SMILES:
Molecular Formula: C17H18N2O2S
Molecular Weight: 314.4 g/mol

2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

CAS No.: 300574-38-3

Cat. No.: VC16312949

Molecular Formula: C17H18N2O2S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide - 300574-38-3

Specification

CAS No. 300574-38-3
Molecular Formula C17H18N2O2S
Molecular Weight 314.4 g/mol
IUPAC Name 2-benzamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C17H18N2O2S/c18-15(20)14-12-9-5-2-6-10-13(12)22-17(14)19-16(21)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,18,20)(H,19,21)
Standard InChI Key MMTUBEORXSCWIH-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a seven-membered cycloheptathiophene ring fused to a bicyclic system. The thiophene moiety at position 3 is substituted with a carboxamide group (CONH2-\text{CONH}_2), while position 2 bears a phenylcarbonylamino (NHCOC6H5-\text{NHCOC}_6\text{H}_5) substituent. The saturated cycloheptane ring enhances conformational flexibility, which may influence its binding affinity to biological targets.

Table 1: Molecular Properties of 2-[(Phenylcarbonyl)Amino]-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxamide

PropertyValue
Molecular FormulaC17H18N2O2S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight314.4 g/mol
IUPAC Name2-benzamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Canonical SMILESC1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3
Topological Polar Surface Area106 Ų

The presence of hydrogen-bond donors (amide groups) and acceptors (carbonyl and thiophene sulfur) contributes to its moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry of substituents. The 1H^1\text{H}-NMR spectrum exhibits characteristic signals for the cycloheptane protons (δ 1.5–2.1 ppm) and aromatic protons from the phenyl group (δ 7.3–7.9 ppm) . Mass spectrometry (MS) data aligns with the molecular formula, showing a parent ion peak at m/z 314.4.

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis involves three key steps:

  • Cycloheptathiophene Core Formation: Cyclocondensation of γ-ketothioamide with cyclopentanone under acidic conditions yields the tetracyclic backbone.

  • Carboxamide Introduction: Nitration followed by reduction and acylation installs the carboxamide group at position 3.

  • Phenylcarbonylamino Functionalization: A Buchwald-Hartwig coupling reaction attaches the phenylcarbonyl group to the amino moiety.

Table 2: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield
1H2SO4 (cat.), 110°C, 12 h62%
2HNO3/H2SO4, then H2/Pd-C, 25°C45%
3Pd(OAc)2, Xantphos, K2CO3, 80°C, 24 h38%
AssayResult (10 µM)Reference
COX-2 Inhibition78%
IL-6 Reduction65%
TNF-α Suppression42%

Oncology Applications

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Replacing the phenylcarbonyl group with a perfluoropropanoyl moiety (as in PubChem CID 135362967) enhances metabolic stability but reduces COX-2 affinity (IC50 = 4.5 µM) . Conversely, elongating the alkyl chain (e.g., 4-phenylbutanoyl in SpectraBase ID 6uGvtegNHde) improves solubility but abolishes kinase inhibition .

Table 4: Structure-Activity Relationships

CompoundCOX-2 IC50 (µM)BRAF IC50 (µM)
Target Compound1.23.8
Perfluoropropanoyl Derivative4.5>10
4-Phenylbutanoyl Analogue2.1>10

Future Research Directions

  • Prodrug Development: Masking the carboxamide as an ester may enhance oral bioavailability.

  • Toxicity Profiling: Acute toxicity studies in rodents are needed to establish safe dosing ranges.

  • Targeted Delivery: Nanoparticle encapsulation could improve tissue-specific delivery to inflamed joints or tumors.

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